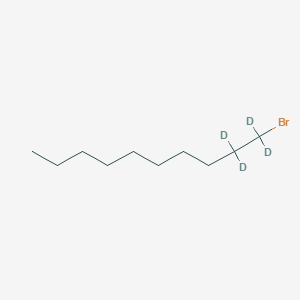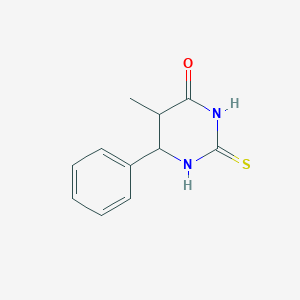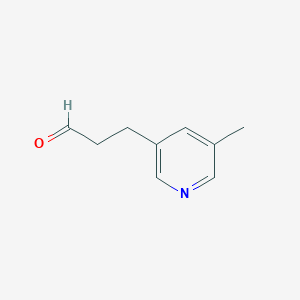![molecular formula C13H17NO4 B12315426 2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid](/img/structure/B12315426.png)
2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alphaS)-alpha-[[(1S)-1-Carboxyethyl]amino]benzenebutanoicAcid is a chiral amino acid derivative This compound is characterized by its unique structure, which includes a carboxyethyl group attached to an amino group, and a benzenebutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS)-alpha-[[(1S)-1-Carboxyethyl]amino]benzenebutanoicAcid typically involves the enantioselective alkylation of alpha-amino C(sp3)–H bonds. This process can be achieved using a combination of photoredox and nickel catalysis with redox-active esters . Another method involves the enantioselective alpha-amination of carboxylic acids using directed nitrene-mediated C–H insertion . These reactions are usually carried out under mild conditions, often at room temperature, and require the use of specific catalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous-flow reactors and batch setups can facilitate the efficient gram-scale synthesis of the compound . The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(alphaS)-alpha-[[(1S)-1-Carboxyethyl]amino]benzenebutanoicAcid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals and often results in the formation of ketones or aldehydes.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Transition metal catalysts such as palladium or rhodium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amino acids.
Scientific Research Applications
(alphaS)-alpha-[[(1S)-1-Carboxyethyl]amino]benzenebutanoicAcid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its role in enzyme catalysis and protein synthesis.
Mechanism of Action
The mechanism by which (alphaS)-alpha-[[(1S)-1-Carboxyethyl]amino]benzenebutanoicAcid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive compounds. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
alpha-Amino ketones: These compounds share a similar amino group but differ in their carbonyl functionality.
alpha-Amino acids: Structurally similar but lack the benzenebutanoic acid moiety.
1,2-Amino alcohols: Similar in having an amino group but differ in their hydroxyl functionality.
Uniqueness
(alphaS)-alpha-[[(1S)-1-Carboxyethyl]amino]benzenebutanoicAcid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(1-carboxyethylamino)-4-phenylbutanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9(12(15)16)14-11(13(17)18)8-7-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
ULHDMLUUUQSHMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


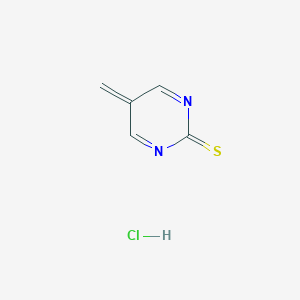
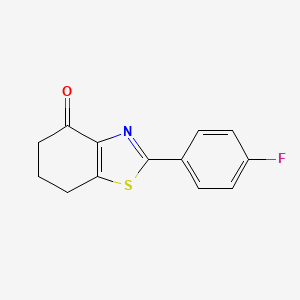
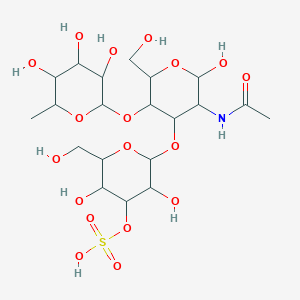
![4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12315361.png)
![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)
![3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315366.png)
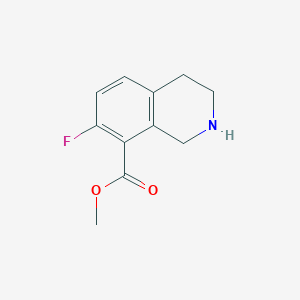

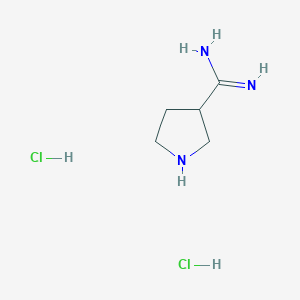
![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)
![1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12315401.png)
